molecular formula C16H10BrN3OS B2617114 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 313662-47-4

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No.: B2617114
CAS No.: 313662-47-4
M. Wt: 372.24
InChI Key: UGODTGUXZSFALR-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-Bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a benzothiazole-derived compound featuring a bromine substituent at position 6 of the benzothiazole ring and a 4-cyanobenzamide group. Its structure combines electron-withdrawing (bromine and cyano) and electron-donating (methyl) groups, which influence its electronic properties and reactivity. The compound’s synthesis typically involves condensation reactions between substituted benzothiazole amines and benzoyl chlorides, followed by purification via column chromatography .

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3OS/c1-20-13-7-6-12(17)8-14(13)22-16(20)19-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGODTGUXZSFALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with a brominated acyl chloride under acidic conditions to form 6-bromo-3-methylbenzo[d]thiazole.

    Ylidene Formation: The benzothiazole intermediate is then reacted with an appropriate aldehyde or ketone to form the ylidene derivative. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the double bond.

    Coupling with Cyanobenzamide: The final step involves coupling the ylidene derivative with 4-cyanobenzamide. This can be achieved through a condensation reaction, often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or under catalytic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its brominated benzothiazole core is of particular interest for its potential bioactivity.

Medicine

In medicinal chemistry, (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The brominated benzothiazole moiety could facilitate binding to biological targets, while the cyanobenzamide group might influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Observations:

4-Cyano in the target compound vs. 4-methylpiperazinyl in 11: The cyano group increases polarity, which may affect solubility and membrane permeability compared to the more lipophilic piperazine group . 3-Methyl vs.

Synthetic Pathways :

  • The target compound and 11 share similar condensation strategies using benzothiazole amines and benzoyl chlorides, but 11 employs a Suzuki coupling for introducing the 4-methylpiperazinyl group .
  • Compounds like 5q and 7a utilize nucleophilic substitution or allylation, highlighting the versatility of thiazole chemistry .

Biological Relevance: While the target compound lacks explicit activity data, analogs such as 7a and 4a demonstrate potent MAO inhibition, suggesting that cyanobenzamide derivatives could be optimized for similar enzymatic targets . The bromine atom in the target compound and 11 may confer anticancer properties, as seen in other halogenated thiazoles .

Research Findings and Implications

  • Structural Optimization: The 4-cyano group in the target compound offers a synthetic handle for further derivatization (e.g., conversion to carboxamides or tetrazoles) to enhance bioavailability .
  • Therapeutic Potential: Analogous compounds with MAO or anticancer activity suggest that the target compound could be repurposed for neurodegenerative disease or oncology research .

Biological Activity

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structure, which includes a thiazole ring and an amide functional group, suggests potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is represented as C13H9BrN2OSC_{13}H_{9}BrN_{2}OS. The compound features several key structural components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Bromine Substitution : The presence of a bromine atom enhances the compound's lipophilicity and potential reactivity.
  • Cyanobenzamide Moiety : This functional group may contribute to the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide exhibit significant anticancer activity. For instance, benzothiazole derivatives have been studied for their ability to inhibit various cancer cell lines, including melanoma and breast cancer. The mechanism often involves:

  • Inhibition of Kinases : Compounds can interfere with signaling pathways by inhibiting kinases involved in cell proliferation.
  • Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells.

The biological activity of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth.
  • Receptor Modulation : It could alter receptor activity, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound may affect the transcription of genes involved in cell cycle regulation.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzothiazole Derivative 1AnticancerEC50 = 10 µM against breast cancer cells
Benzothiazole Derivative 2AntimicrobialEffective against Staphylococcus aureus
Benzothiazole Derivative 3AntiviralInhibition of viral replication by 75%

These studies highlight the potential therapeutic applications of benzothiazole derivatives, including (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.